Methyl 2-(2-chloroethoxy)benzoate
Description
Methyl 2-(2-chloroethoxy)benzoate is an organic compound characterized by a benzoate ester backbone substituted with a 2-chloroethoxy group at the ortho position. Its molecular structure combines the reactivity of an ester group with the steric and electronic effects of the chloroethoxy substituent.
Properties
Molecular Formula |
C10H11ClO3 |
|---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
methyl 2-(2-chloroethoxy)benzoate |
InChI |
InChI=1S/C10H11ClO3/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11/h2-5H,6-7H2,1H3 |
InChI Key |
GCCYBNZBCGRHRR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Effects : The chloroethoxy group in this compound enhances electrophilicity, making it more reactive in nucleophilic substitution than methoxy or unsubstituted analogs. This property is critical in agrochemical design .
- Biological Specificity : Structural analogs with sulfonylurea or triazine groups (e.g., DPX-L5300) show targeted herbicidal activity, whereas this compound may require additional functionalization for similar efficacy .
- Synthetic Flexibility: The compound’s ester backbone allows modular derivatization, as seen in the synthesis of quinoline-piperazine hybrids (e.g., C1–C7 in ), though these are more pharmacologically oriented .
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